3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride
CAS No.:
Cat. No.: VC13890971
Molecular Formula: C16H22ClN3O2
Molecular Weight: 323.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22ClN3O2 |
|---|---|
| Molecular Weight | 323.82 g/mol |
| IUPAC Name | 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3O2.ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);1H |
| Standard InChI Key | SUJCEDQQDYQAND-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl |
| Canonical SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule consists of a piperidine-2,6-dione ring system substituted at the 3-position with a 4-(piperidin-4-yl)aniline group. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 323.82 g/mol | |
| IUPAC Name | 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione hydrochloride | |
| SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl |
The stereochemistry of the piperidine ring significantly influences biological activity. The (S)-enantiomer (CAS# 2922276-44-4) has been isolated as a distinct entity, demonstrating the importance of chiral centers in target binding .
Comparative Analysis of Salt Forms
The free base (CAS# 2259851-37-9, molecular weight 287.36 g/mol) and hydrochloride salt exhibit distinct physicochemical profiles:
| Parameter | Free Base | Hydrochloride |
|---|---|---|
| Solubility | Moderate in DMSO | High in aqueous buffers |
| Stability | Sensitive to oxidation | Enhanced hygroscopicity |
| Therapeutic Relevance | Precursor for prodrugs | Direct research utility |
Synthesis and Manufacturing Considerations
Key Synthetic Pathways
Industrial synthesis typically employs a multi-step sequence:
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Coupling Reaction: Peptide-based coupling between 4-(piperidin-4-yl)aniline and piperidine-2,6-dione precursors under carbodiimide activation.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
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Chiral Resolution: For enantiomerically pure forms, chromatographic separation using polysaccharide-derived stationary phases achieves >96% enantiomeric excess .
Critical process parameters include temperature control (<40°C) during amide bond formation to prevent racemization and strict pH management during salt crystallization.
Applications in Pharmaceutical Development
Targeted Protein Degradation
The compound serves as a cereblon (CRBN)-binding moiety in proteolysis-targeting chimeras (PROTACs). Its amine group enables conjugation to E3 ligase ligands via cleavable linkers, facilitating selective degradation of oncoproteins. Recent designs have exploited this scaffold to degrade BRD4 and EGFR mutants with sub-micromolar DC values.
Bioconjugation Strategies
Researchers utilize the primary amine for:
-
Antibody-drug conjugates (ADCs): Site-specific coupling to monoclonal antibodies through NHS ester chemistry .
-
Polymer-drug complexes: Grafting onto PEGylated carriers for controlled release formulations .
| Condition | Recommendation |
|---|---|
| Temperature | -20°C (desiccated) |
| Light Sensitivity | Amber glass containers |
| Aqueous Solutions | Stable ≤7 days at 4°C |
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